Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate
Overview
Description
Dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate is a complex organic compound with potential applications in various scientific fields. This compound features a terephthalate core with benzyl and sulfonyl functional groups, making it a subject of interest in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of terephthalic acid with benzylamine and 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzyl and sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sulfuric acid and nitric acid for nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of nitro compounds and sulfonated derivatives.
Scientific Research Applications
Dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzyl and sulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and cellular processes, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester derivative of terephthalic acid.
Benzylamine: A primary amine with a benzyl group.
4-Methylbenzenesulfonyl chloride: A sulfonyl chloride used in organic synthesis.
Uniqueness
Dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
dimethyl 2-[[2-[benzyl-(4-methylphenyl)sulfonylamino]benzoyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O7S/c1-21-13-16-24(17-14-21)41(37,38)33(20-22-9-5-4-6-10-22)28-12-8-7-11-26(28)29(34)32-27-19-23(30(35)39-2)15-18-25(27)31(36)40-3/h4-19H,20H2,1-3H3,(H,32,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXVJWINJSHLGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=C(C=CC(=C4)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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